N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Carboxamides, on the other hand, are organic compounds that contain the functional group CONH2. They are commonly used in the synthesis of a wide variety of organic compounds and also exhibit a wide range of biological activities.
Molecular Structure Analysis
Thiazoles have a planar structure and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure of carboxamides consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom.Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . Carboxamides, on the other hand, can undergo hydrolysis, reduction, and reactions with organometallic reagents.Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial and Anticancer Properties
Antibacterial Agents
Thiazole derivatives have been investigated for their promising antibacterial activity. For instance, novel analogs designed and synthesized involving 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones displayed significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines (Palkar et al., 2017).
Anticancer Evaluation
N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for anticancer activity against multiple cancer cell lines. Several compounds exhibited moderate to excellent anticancer activity, highlighting the potential of thiazole derivatives as EGFR inhibitors and their role in cancer treatment (Ravinaik et al., 2021).
Synthesis and Characterization
Synthesis Techniques
The synthesis of thiazole and related derivatives is a key area of research, with methodologies ranging from microwave-assisted synthesis to traditional chemical reactions. These techniques are critical for creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Tiwari et al., 2017).
Structural Analysis
The detailed structural characterization of synthesized compounds, including X-ray crystallography and spectroscopic analysis, plays a vital role in understanding their properties and potential applications. For example, the synthesis and crystal structure analysis of specific pyrazole-carboxamide derivatives provide insights into their molecular geometry and potential interactions (Prabhuswamy et al., 2016).
Pharmacological Evaluation
- Antimicrobial and Antifungal Activities: The evaluation of thiazole derivatives for antimicrobial and antifungal activities is an ongoing area of research. These compounds are tested against a variety of pathogenic strains to assess their efficacy and potential as therapeutic agents (Bikobo et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
The mode of action of this compound is not directly stated in the available resources. Nevertheless, thiazole derivatives can interact with their targets in various ways. For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their bioavailability .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-2-9-25-16-6-3-14(4-7-16)17-13-28-21(22-17)23-20(24)15-5-8-18-19(12-15)27-11-10-26-18/h3-8,12-13H,2,9-11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNSNCXDRHHMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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